molecular formula C18H18O B3161629 (2E)-3-mesityl-1-phenylprop-2-en-1-one CAS No. 87172-18-7

(2E)-3-mesityl-1-phenylprop-2-en-1-one

Cat. No.: B3161629
CAS No.: 87172-18-7
M. Wt: 250.3 g/mol
InChI Key: KPFVYLKSZJDQAE-MDZDMXLPSA-N
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Description

(2E)-3-mesityl-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to the propenone backbone.

Scientific Research Applications

(2E)-3-mesityl-1-phenylprop-2-en-1-one has various applications in scientific research:

    Chemistry: It is used as a starting material for synthesizing more complex organic molecules.

    Biology: Chalcones, including this compound, have shown potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-mesityl-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and mesityl aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-mesityl-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The biological activity of (2E)-3-mesityl-1-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammation or cancer cell proliferation. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenylprop-2-en-1-one: Lacks the mesityl group, making it less sterically hindered.

    (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Contains a methoxy group, which can influence its electronic properties.

Uniqueness

The presence of the mesityl group in (2E)-3-mesityl-1-phenylprop-2-en-1-one imparts unique steric and electronic properties, making it distinct from other chalcones. This can affect its reactivity and biological activity, potentially leading to different applications and effects.

Properties

IUPAC Name

(E)-1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFVYLKSZJDQAE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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